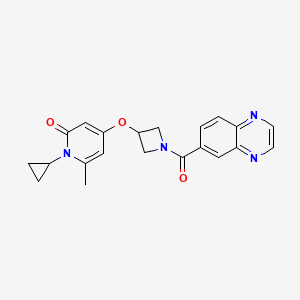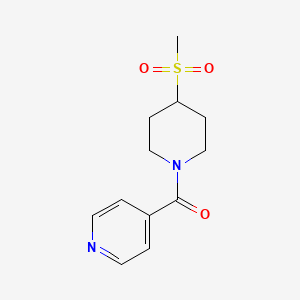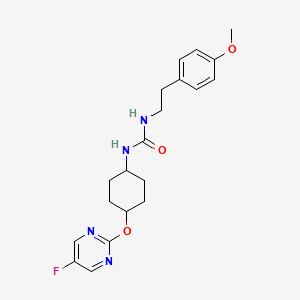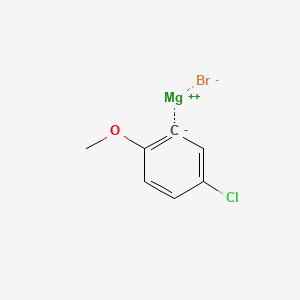
Sodium paeonol sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium paeonol sulfonate is a derivative of paeonol, a natural compound extracted from the root bark of the medicinal plant Paeonia suffruticosa. Paeonol is known for its wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects. This compound enhances the solubility and stability of paeonol, making it more suitable for various applications in medicine and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium paeonol sulfonate typically involves the sulfonation of paeonol. This process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective sulfonation of the hydroxyl group on the paeonol molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where paeonol is reacted with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form this compound. The product is purified through crystallization or other separation techniques to achieve the desired purity and quality .
化学反应分析
Types of Reactions: Sodium paeonol sulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to paeonol or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced paeonol, and substituted paeonol compounds .
科学研究应用
Sodium paeonol sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: this compound is investigated for its anti-inflammatory, antibacterial, and antitumor properties. It is also used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the formulation of pharmaceuticals, cosmetics, and other products requiring enhanced solubility and stability .
作用机制
The mechanism of action of sodium paeonol sulfonate involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the NF-κB and MAPK pathways.
Antitumor: It induces apoptosis in cancer cells by activating caspases and regulating the PI3K/AKT pathway.
Antibacterial: It disrupts bacterial cell membranes and inhibits the synthesis of essential bacterial proteins
相似化合物的比较
Paeonol: The parent compound with similar pharmacological activities but lower solubility and stability.
Paeoniflorin: Another compound derived from Paeonia species with anti-inflammatory and neuroprotective effects.
Salicin: A natural anti-inflammatory compound found in willow bark with similar therapeutic properties
Uniqueness: Sodium paeonol sulfonate stands out due to its enhanced solubility and stability compared to paeonol. This makes it more suitable for various applications, especially in the pharmaceutical and cosmetic industries. Its ability to undergo diverse chemical reactions also adds to its versatility as a research and industrial compound .
属性
IUPAC Name |
sodium;5-acetyl-4-hydroxy-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S.Na/c1-5(10)6-3-9(16(12,13)14)8(15-2)4-7(6)11;/h3-4,11H,1-2H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNJLCRMQHXPLP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2741893.png)
![5-Methyl-2-[[1-(oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2741894.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)

![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)

![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)
![4-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2741908.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)
